molecular formula C17H16N2O4S B2626997 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methoxybenzenesulfonamide CAS No. 2034247-85-1

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methoxybenzenesulfonamide

Cat. No. B2626997
CAS RN: 2034247-85-1
M. Wt: 344.39
InChI Key: PBEFZJZGCDNLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methoxybenzenesulfonamide, also known as FP-2, is a small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a sulfonamide-based compound that has been synthesized using various methods, and has been found to exhibit promising biological activities.

Scientific Research Applications

Anticancer and Antitumor Applications

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methoxybenzenesulfonamide derivatives have been explored for their potential in cancer treatment. Notable research includes:

  • Anticancer Activity : Studies on benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, including N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methoxybenzenesulfonamide derivatives, have demonstrated significant anticancer activity against human cancer cell lines such as breast, lung, colon, ovary, and liver cancer cells (Kumar et al., 2015).
  • Antitumor Activity : Certain substituted indazole derivatives, including N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methoxybenzenesulfonamide compounds, have shown promising antiproliferative and apoptotic activities against human tumor cell lines (Abbassi et al., 2014).

Photophysicochemical Properties and Applications

These compounds have also been evaluated for their photophysicochemical properties, with potential applications in areas such as photocatalytic processes and photodynamic therapy:

  • Photodynamic Therapy : Zinc(II) phthalocyanine compounds substituted with benzenesulfonamide units have been studied for their potential as photosensitizers in photodynamic therapy, an alternative therapy in cancer treatment. Their suitable solubility, monomeric species, adequate fluorescence, singlet oxygen production, and photostability make them promising candidates (Öncül et al., 2022).
  • Photocatalytic Applications : Novel zinc(II) phthalocyanines with benzenesulfonamide derivative substituents have been synthesized and characterized for their photophysical and photochemical properties, indicating their potential suitability for photocatalytic applications (Öncül et al., 2021).

Other Applications

These compounds have shown a variety of other potential applications, such as in the development of inhibitors and as part of chemical syntheses:

  • Inhibition Efficiency Prediction : Piperidine derivatives, including compounds related to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methoxybenzenesulfonamide, have been studied for their corrosion inhibition properties on iron, offering insights into their potential industrial applications (Kaya et al., 2016).
  • Polysubstituted Pyridine Derivatives : Polysubstituted pyridine derivatives, including those related to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methoxybenzenesulfonamide, have been synthesized and shown to possess certain fungicidal and herbicidal activities, indicating their potential in agricultural applications (Zheng & Su, 2005).

properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-22-16-5-2-3-7-17(16)24(20,21)19-12-13-8-9-18-14(11-13)15-6-4-10-23-15/h2-11,19H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEFZJZGCDNLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.